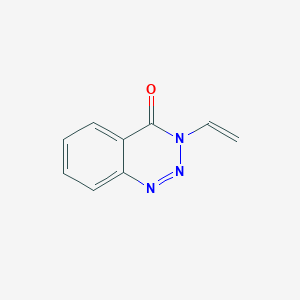

3-Ethenyl-1,2,3-benzotriazin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55502-36-8 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-ethenyl-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C9H7N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h2-6H,1H2 |

InChI Key |

KPRCSCCMPPWIAI-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C(=O)C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Ethenyl 1,2,3 Benzotriazin 4 3h One

Denitrogenative Reactivity Pathways

A key feature of 1,2,3-benzotriazin-4(3H)-one and its derivatives is the extrusion of molecular nitrogen (N₂) under various conditions, which generates reactive intermediates that can be trapped in a number of ways. These denitrogenative processes can be initiated thermally, by transition metal catalysis, or under metal-free conditions.

Thermal Denitrogenative Processes

The thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones typically proceeds through the loss of N₂ to generate a reactive ketenimine intermediate via a diradical species. This intermediate can then undergo further reactions, such as intramolecular cyclization. For the parent 3H-1,2,3-benzotriazin-4-one, thermolysis results in the formation of quinazolino[3,2-c] nih.govnih.govrawdatalibrary.netbenzotriazin-8-one. rsc.org

Studies on various N-substituted 1,2,3-benzotriazin-4-ones have shown that the nature of the N-substituent influences the products formed upon thermolysis. For instance, 3-aryl and 3-alkenyl derivatives have been investigated, with the products often arising from cyclization events involving the N-substituent. documentsdelivered.comrsc.org While the thermal decomposition of polymers containing vinyl groups, such as poly(vinyl alcohol), has been studied, leading to products like aldehydes and ketones, specific studies detailing the thermal denitrogenation products and mechanism for 3-Ethenyl-1,2,3-benzotriazin-4(3H)-one are not extensively detailed in the currently available literature. canada.ca

Metal-Catalyzed Denitrogenative Transformations (e.g., Nickel-catalyzed cross-coupling with aryl bromides)

Transition metal catalysis provides a powerful method for the denitrogenative functionalization of 1,2,3-benzotriazin-4(3H)-ones. researchgate.net Nickel-catalyzed reactions, in particular, have been developed for cross-coupling reactions. The nickel-catalyzed cross-electrophile coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides allows for the synthesis of a diverse range of ortho-arylated benzamide (B126) derivatives. nih.govrawdatalibrary.net

The reaction mechanism is proposed to involve the oxidative addition of the nickel(0) catalyst into the N1-N2 bond of the benzotriazinone ring, followed by the extrusion of dinitrogen to form a five-membered azanickelacycle intermediate. This intermediate then reacts with the aryl bromide to afford the cross-coupled product. nih.gov This methodology has been shown to have good functional group tolerance. nih.govrawdatalibrary.net While the substrate scope of these reactions is generally broad, specific examples and yield data for this compound are not explicitly detailed in the primary literature reports on this transformation. nih.govresearchgate.net

Table 1: Representative Nickel-Catalyzed Denitrogenative Reactions of 1,2,3-Benzotriazin-4(3H)-ones

| Benzotriazinone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| General N-substituted | Aryl Bromide | Ni(0) / Ligand | o-Arylated Benzamide | nih.gov, rawdatalibrary.net |

| General N-substituted | 1,3-Dienes | Ni(0) / Phosphine | 3,4-Dihydroisoquinolin-1(2H)-one | nih.gov |

| General N-substituted | Alkenes | Ni(0) / Phosphine | 3-Substituted 3,4-Dihydroisoquinolin-1(2H)-one | nih.gov |

Note: This table represents the general reactivity. Specific data for the 3-Ethenyl derivative was not found in the cited sources.

Metal-Free Denitrogenative Reactions (e.g., cyanation with TMSCN, sulfonation with organosulfonic acids)

Denitrogenative reactions of 1,2,3-benzotriazin-4(3H)-ones can also be achieved without the use of metal catalysts. nih.gov An efficient method for the synthesis of salicylanilide (B1680751) aryl and alkyl sulfonates involves the reaction of 1,2,3-benzotriazin-4(3H)-ones with organosulfonic acids. acs.orgnih.gov This protocol is noted for its operational simplicity and broad substrate scope. researchgate.net

The proposed mechanism for this sulfonation reaction involves an initial reversible ring opening of the benzotriazinone in the presence of the sulfonic acid to generate a benzene (B151609) diazonium intermediate. nih.govacs.org This is followed by a nucleophilic attack of the sulfonate ion on the diazonium intermediate, which leads to the formation of the ortho-sulfonylated benzamide product and the extrusion of molecular nitrogen. nih.govacs.org The reaction works well with a wide range of N-substituted benzotriazinones, including those with N-aryl groups bearing both electron-donating and electron-withdrawing substituents. researchgate.net

Table 2: Metal-Free Denitrogenative Sulfonation of N-Aryl-1,2,3-Benzotriazin-4(3H)-ones

| N-Aryl Substituent | Organosulfonic Acid | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | p-Toluenesulfonic acid | 85 | researchgate.net |

| 4-Methoxyphenyl | p-Toluenesulfonic acid | 93 | researchgate.net |

| 4-Chlorophenyl | p-Toluenesulfonic acid | 92 | researchgate.net |

Note: This table shows data for N-Aryl derivatives to illustrate the reaction's scope. Data for the 3-Ethenyl derivative was not provided in the source.

Nucleophilic Attack and Ring Transformation Reactions

The electrophilic nature of the 1,2,3-benzotriazin-4(3H)-one ring system makes it susceptible to attack by nucleophiles, which can lead to a variety of ring-opened and ring-transformed products.

Attack at N-2 and C-4 Positions

The benzotriazinone ring has multiple electrophilic sites. Nucleophilic attack can occur at the C-4 carbonyl carbon or at the nitrogen atoms of the triazine ring. nih.gov Computational and experimental studies on related 1,2,3-triazine (B1214393) systems have shown that the site of nucleophilic attack (e.g., C-4 vs. C-6) can be influenced by the nature of the nucleophile and the substituents on the triazine ring. nih.govresearchgate.net For instance, alkoxides have shown selectivity for the C-4 position in 1,2,3-triazine 1-oxides, while other nucleophiles may attack other positions. nih.gov

The presence of the electron-withdrawing ethenyl group at the N-3 position is expected to influence the electrophilicity of the ring system. However, specific studies detailing the regioselectivity of nucleophilic attack at the N-2 versus the C-4 position of this compound are not well-documented.

Ring Opening and Subsequent Cyclization Reactions

Nucleophilic attack on the 1,2,3-benzotriazin-4(3H)-one ring often initiates a cascade of reactions, starting with ring opening. For example, nucleophilic addition can lead to the cleavage of the triazole ring to form intermediate species like o-amino arenediazonium or α-diazo-imine species through a Dimroth-type equilibrium. researchgate.net These intermediates can then undergo subsequent intramolecular cyclization to form new heterocyclic systems. researchgate.netacs.org

The specific reaction pathway and the final product are highly dependent on the nucleophile used and the reaction conditions. While this general reactivity pattern is established for the benzotriazinone core, detailed investigations into the ring opening and subsequent cyclization reactions specifically for this compound are not extensively reported.

Intramolecular Cyclization and Rearrangement Processes

The 1,2,3-benzotriazin-4(3H)-one scaffold is known to undergo a variety of intramolecular cyclization and rearrangement reactions, primarily induced by photochemical or thermal means. These transformations often lead to the formation of novel heterocyclic systems.

The photochemical behavior of 1,2,3-benzotriazin-4(3H)-one derivatives is an area of active investigation. A notable photochemical process observed in related systems is a nitrogen-centered nih.govacs.org-H shift, which bears resemblance to the classical Norrish type II reaction. acs.orgnih.gov In a conventional Norrish type II reaction, a photoexcited carbonyl group abstracts a γ-hydrogen atom, leading to a 1,4-biradical intermediate that can then undergo cleavage or cyclization. lookchem.com

In the context of N-substituted 1,2,3-benzotriazin-4(3H)-ones, a variation of this process can be envisaged. While direct studies on this compound are not extensively documented, research on analogous acyclic aryl triazine precursors has shown that exposure to violet light (420 nm) can induce a photocyclization to form the benzotriazin-4(3H)-one ring system. acs.orgresearchgate.netnih.gov The proposed mechanism for this transformation involves a nitrogen-centered nih.govacs.org-hydrogen shift. acs.orgnih.gov This process is initiated by the photoexcitation of a carbonyl group within the substituent at the N-3 position. The excited carbonyl group, in its biradical triplet state, facilitates the abstraction of a hydrogen atom from a position five atoms away, leading to the formation of a new N-N bond and subsequent cyclization. acs.orgnih.gov

For this compound, a hypothetical photochemical rearrangement could involve the interaction of the excited benzotriazinone moiety with the ethenyl group, although the specific pathways and products of such a reaction would require dedicated experimental and computational investigation.

The thermal behavior of 1,2,3-benzotriazin-4(3H)-ones has been shown to yield a variety of rearranged products, depending on the substitution pattern and reaction conditions. The parent 1,2,3-benzotriazin-4(3H)-one, upon thermolysis, is known to produce quinazolino[3,2-c] nih.govresearchgate.netthieme-connect.combenzotriazin-8-one. nih.gov This transformation involves the intermolecular reaction of two molecules of the starting material.

For 3-substituted derivatives, the thermal decomposition pathways can be more complex. Research on 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones, which are structurally related to this compound, has demonstrated that these compounds can undergo thermal decomposition to yield quinolin-4(1H)-one derivatives. rsc.org For instance, the thermolysis of 3-(prop-1-enyl)- and 3-(β-styryl)-1,2,3-benzotriazin-4(3H)-one results in the formation of 3-methyl- and 3-phenyl-quinolin-4(1H)-one, respectively. rsc.org This suggests that the thermal rearrangement of this compound might also lead to a quinolinone derivative rather than a quinazolino[3,2-c] nih.govresearchgate.netthieme-connect.combenzotriazinone.

The mechanism of these rearrangements is thought to involve the extrusion of molecular nitrogen from the triazinone ring, generating a reactive intermediate that subsequently cyclizes and rearranges to form the more stable quinolinone ring system. The specific product would depend on the nature of the alkenyl substituent.

| Starting Material | Thermal Rearrangement Product | Reference |

| 1,2,3-Benzotriazin-4(3H)-one | Quinazolino[3,2-c] nih.govresearchgate.netthieme-connect.combenzotriazin-8-one | nih.gov |

| 3-(Prop-1-enyl)-1,2,3-benzotriazin-4(3H)-one | 3-Methyl-quinolin-4(1H)-one | rsc.org |

| 3-(β-Styryl)-1,2,3-benzotriazin-4(3H)-one | 3-Phenyl-quinolin-4(1H)-one | rsc.org |

Reactivity of the Ethenyl Substituent

The ethenyl (vinyl) group attached to the N-3 position of the benzotriazinone ring introduces a site of unsaturation that can potentially undergo a variety of chemical transformations typical of alkenes. However, specific studies on the reactivity of the ethenyl substituent in this compound are not widely reported in the available scientific literature. Therefore, the following sections discuss the potential reactivity based on the known chemistry of analogous N-vinyl heterocycles, N-vinyl amides, and N-vinyl lactams.

The vinyl group is a polymerizable functional group, and many N-vinyl monomers, such as N-vinylpyrrolidone and N-vinylcaprolactam, are of significant industrial importance. researchgate.netgoogle.com These monomers can undergo free-radical polymerization to produce a variety of polymers with diverse applications. radtech.org The polymerization of vinyl compounds with heterocyclic groups has been a subject of study, revealing that the reactivity of the vinyl group can be influenced by the nature of the heterocyclic ring. researchgate.net

Given the presence of the vinyl group, it is plausible that this compound could undergo polymerization or oligomerization under suitable conditions, such as in the presence of radical initiators. The electronic properties of the benzotriazinone ring would likely influence the reactivity of the vinyl monomer and the properties of the resulting polymer. However, to the best of our knowledge, the polymerization of this compound has not been specifically documented.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It typically involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). stackexchange.com Vinyl-substituted heterocycles can act as dienophiles in Diels-Alder reactions, particularly when the vinyl group is rendered electron-deficient by the heterocyclic ring or by the presence of electron-withdrawing groups. rsc.org

The potential for this compound to participate in Diels-Alder reactions as a dienophile would depend on the electronic nature of its vinyl group. The benzotriazinone moiety may influence the electron density of the double bond. If the vinyl group is sufficiently activated (electron-deficient), it could react with electron-rich dienes. Conversely, if the vinyl group is electron-rich, it might participate in inverse-electron-demand Diels-Alder reactions with electron-poor dienes. There is a report on Ni-catalyzed asymmetric hetero-Diels-Alder reactions of conjugated vinyl azides, which provides a platform for the synthesis of chiral azido (B1232118) polycycles. rsc.org While not directly analogous, it highlights the potential for cycloaddition reactions involving vinyl groups attached to nitrogen-containing systems. Specific experimental studies would be necessary to determine the viability and scope of Diels-Alder reactions with this compound.

The double bond of the ethenyl group is susceptible to both electrophilic and nucleophilic attack, depending on the electronic environment created by the benzotriazinone ring and the nature of the attacking reagent.

Electrophilic Addition: In general, alkenes undergo electrophilic addition reactions. The benzotriazinone ring, being a heterocyclic system with multiple nitrogen atoms, might exert an electron-withdrawing effect, potentially deactivating the vinyl group towards typical electrophilic additions (e.g., addition of halogens or hydrohalic acids). However, under strongly acidic conditions or with potent electrophiles, such reactions might still be possible.

Advanced Spectroscopic and Computational Characterization of 3 Ethenyl 1,2,3 Benzotriazin 4 3h One

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. For 3-Ethenyl-1,2,3-benzotriazin-4(3H)-one, a combination of NMR, Mass Spectrometry, and IR Spectroscopy would provide a complete picture of its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for both the aromatic protons of the benzotriazinone ring system and the protons of the N-ethenyl (vinyl) group. The four aromatic protons would typically appear in the downfield region (approximately 7.8-8.4 ppm), exhibiting complex splitting patterns (doublets and triplets) due to coupling between adjacent protons. nih.gov The vinyl group would produce a characteristic set of signals, typically a doublet of doublets for the proton on the carbon attached to the nitrogen (α-proton) and two separate signals for the terminal (β) protons, demonstrating both geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key expected signals include the carbonyl carbon (C=O) around 155-160 ppm, carbons of the benzene (B151609) ring between 120-146 ppm, and two signals for the ethenyl group's sp² hybridized carbons. nih.govnih.gov

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.8 - 8.4 (m, 4H) | 120.0 - 146.0 |

| N-CH =CH₂ | 7.0 - 7.5 (dd, 1H) | 125.0 - 135.0 |

| N-CH=CH ₂ (cis) | 5.0 - 5.5 (dd, 1H) | 110.0 - 120.0 |

| N-CH=CH ₂ (trans) | 5.5 - 6.0 (dd, 1H) |

Note: These are predicted values based on known data for similar functional groups and benzotriazinone derivatives. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (C₉H₇N₃O), the molecular weight is approximately 173.17 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition.

The fragmentation pattern in MS is characteristic of the benzotriazinone scaffold. A primary and highly characteristic fragmentation pathway for 1,2,3-benzotriazin-4-ones involves the loss of a molecule of nitrogen (N₂, 28 Da), which is a key indicator of this heterocyclic system.

Expected Fragmentation Pattern:

Molecular Ion [M]⁺: m/z ≈ 173

[M - N₂]⁺: m/z ≈ 145

Further fragmentation would likely involve the loss of the ethenyl group or cleavage of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band for the carbonyl (C=O) stretching vibration is typically observed in the range of 1660-1690 cm⁻¹. nih.gov Other key absorptions would include those for the aromatic C=C stretching (around 1600 cm⁻¹), the N=N bond, and the C=C stretching of the vinyl group (around 1620-1640 cm⁻¹).

Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1660 - 1690 (Strong) |

| Vinyl (C=C) | Stretch | 1620 - 1640 (Medium) |

| Aromatic (C=C) | Stretch | ~1600 (Medium) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium) |

X-ray Crystallography for Solid-State Structure Determination

Based on the crystal structure of a related compound, 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one, the benzotriazinone core is expected to be nearly planar. nih.gov This planarity is a common feature of such fused aromatic systems and can influence intermolecular interactions in the solid state, such as pi-stacking. It has been suggested that the co-planar structure in benzotriazinones could be relevant for potential pharmaceutical applications. nih.gov

Crystallographic Data for a Related Benzotriazinone Derivative nih.gov

| Parameter | Value for 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.9668 |

| b (Å) | 10.1506 |

| c (Å) | 12.0238 |

Note: This data is for a different substituted benzotriazinone and is presented for comparative purposes to illustrate the general structural features of the ring system.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational methods are invaluable for predicting the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (charge distribution, molecular orbitals) and geometry (bond lengths, angles) of molecules. DFT calculations have been successfully applied to understand the mechanism of benzotriazine synthesis and to correlate structure with magnetic properties in related compounds. nih.gov

A DFT study of this compound would typically involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure, providing accurate predictions of bond lengths and angles.

Frequency Calculations: Simulating the IR spectrum to help assign experimental bands and confirm the optimized structure is a true energy minimum.

Molecular Orbital Analysis: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties.

NMR Chemical Shift Prediction: Calculating theoretical NMR shifts, which can aid in the assignment of experimental spectra.

These computational studies provide deep insights that complement and help interpret experimental spectroscopic data.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving the 1,2,3-benzotriazin-4(3H)-one core. For N-substituted derivatives like this compound, a primary area of investigation involves denitrogenative reactions, where the molecule extrudes molecular nitrogen (N₂) to form highly reactive intermediates. researchgate.netresearchgate.net

These transformations, often promoted by transition metals or light, are challenging to study experimentally due to the transient nature of the intermediates. rsc.orgnih.gov Computational modeling allows for the mapping of potential energy surfaces, identifying the structures of intermediates and transition states, and calculating their relative energies to determine the most likely reaction pathway.

A common computationally studied mechanism is the denitrogenative annulation, where the loss of N₂ is followed by a cyclization reaction with an alkene or alkyne. researchgate.net DFT calculations have been used to investigate proposed five-membered palladacycle intermediates in metal-catalyzed variants. researchgate.net In photocatalytic pathways, modeling helps to understand the electronic excitations and subsequent bond-cleavage events leading to product formation. nih.gov For a hypothetical reaction of this compound, DFT would be employed to calculate the activation energy for N₂ extrusion and model the subsequent reaction of the resulting diradical intermediate.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Denitrogenative Reaction Pathway This table is illustrative and provides an example of the data generated from computational modeling of a reaction mechanism.

| Step | Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactant | This compound | 0.0 |

| 2 | TS1 | Transition state for N₂ extrusion | +25.4 |

| 3 | Intermediate 1 | Diradical intermediate + N₂ | -15.2 |

| 4 | TS2 | Transition state for cyclization | +5.8 |

Conformational Analysis and Tautomerism Studies

Computational methods are essential for exploring the conformational landscape and potential tautomeric forms of this compound.

Tautomerism:

The parent 1,2,3-benzotriazin-4(3H)-one exists in a tautomeric equilibrium between the 3H-keto form, a 1H-keto form, and a 4-hydroxy (enol) form. nih.gov Detailed DFT calculations (at the B3LYP/6-311++G(d,p) level) on the parent compound have elucidated the relative stabilities of these tautomers in the gas phase. nih.gov

For this compound, the substitution at the N3 position precludes the formation of the 1H-tautomer. Therefore, the relevant equilibrium is between the keto form (this compound) and the enol form (3-Ethenyl-4-hydroxy-1,2,3-benzotriazine). Computational studies would be used to determine the energy difference between these two forms, which is critical for understanding the compound's reactivity and spectroscopic properties. The electronic influence of the ethenyl group, being a π-system, could subtly affect the stability of the enol form compared to the unsubstituted parent compound.

Table 2: Calculated Relative Stabilities of Parent 1,2,3-Benzotriazin-4-one Tautomers Data derived from computational studies on the unsubstituted parent compound. nih.gov

| Tautomer | Structure Name | Relative Enthalpy (kJ·mol⁻¹) |

|---|---|---|

| Keto (3H) | 1,2,3-Benzotriazin-4(3H)-one | 0.0 (most stable) |

| Keto (1H) | 1,2,3-Benzotriazin-4(1H)-one | +29.1 |

Conformational Analysis:

The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the nitrogen at position 3 (N3) and the vinyl group's Cα atom. This rotation defines the spatial orientation of the vinyl group relative to the planar benzotriazinone ring system.

A potential energy surface scan can be computationally generated by systematically varying the Cα-N3-C(ring)-C(ring) dihedral angle and calculating the molecule's energy at each step. This analysis reveals the lowest energy (most stable) conformations and the rotational energy barriers between them. The stable conformers would likely be those where steric hindrance is minimized, such as planar structures where the vinyl group is either syn or anti to the carbonyl group. The transition state for rotation would likely occur when the vinyl group is perpendicular to the benzotriazinone ring, maximizing steric clash and disrupting π-conjugation.

Table 3: Illustrative Potential Energy Surface Scan for N-C Bond Rotation This table is a hypothetical representation of data from a conformational analysis of this compound.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Syn-periplanar | 0.0 |

| 90 | Perpendicular (Transition State) | +4.5 |

Derivatives and Analogs of 3 Ethenyl 1,2,3 Benzotriazin 4 3h One

Synthesis of Substituted 3-Ethenyl-1,2,3-Benzotriazin-4(3H)-one Analogs

The synthesis of analogs of this compound involves strategic modifications to the core benzotriazinone structure. These modifications are typically aimed at exploring the chemical space around the molecule to optimize its interaction with biological targets. Key areas for modification include the benzene (B151609) ring, the N-3 substituent, and the introduction of various linkers.

Substituents on the benzene portion of the 1,2,3-benzotriazin-4(3H)-one core can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity. The synthesis of these analogs typically begins with a correspondingly substituted anthranilic acid or anthranilamide. For example, a series of 7-chloro-6-sulfamyl-1,2,3-benzotriazin-4(3H)-ones were prepared starting from N-acetyl-4-chloro-5-sulfamyl-anthranilic acid. researchgate.net

A general approach involves the diazotization of a substituted anthranilamide. nih.gov For instance, reacting a substituted anthranilamide with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., 0 °C) yields the corresponding diazonium salt, which cyclizes to form the substituted benzotriazinone ring. nih.gov Another method involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, which can also feature various substituents on the aromatic ring, such as halogens or trifluoromethyl groups. nih.govorganic-chemistry.org These precursors are synthesized from the corresponding substituted 2-azidobenzaldehydes. nih.gov

Table 1: Examples of Synthetic Approaches for Benzene Ring Modification

| Starting Material | Key Reagents | Type of Derivative |

|---|---|---|

| Substituted Anthranilamide | NaNO₂, HCl | General substituted benzotriazinones nih.gov |

| N-acetyl-4-chloro-5-sulfamyl-anthranilic acid | Not specified | 7-chloro-6-sulfamyl derivatives researchgate.net |

The N-3 position of the benzotriazinone ring is a common site for introducing structural diversity. While direct modification of an "ethenyl" group is one possibility, a more versatile and frequently employed strategy involves using a functionalized ethyl group as a precursor for further elaboration. For example, 3-(2-bromoethyl)benzo[d] researchgate.netnih.govrhhz.nettriazin-4(3H)-one serves as a key intermediate. rhhz.net This bromoethyl group can readily undergo nucleophilic substitution reactions with various amines, alcohols, or other nucleophiles to generate a wide array of derivatives.

Another synthetic route involves starting with methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates. nih.gov These ester precursors can be converted into the corresponding hydrazides by reacting them with hydrazine (B178648) hydrate. nih.gov The hydrazides can then be condensed with aldehydes to form hydrazones or further modified to create amides and dipeptide-like structures, effectively altering the substituent at the N-3 position. nih.gov This approach allows for the introduction of complex side chains, such as in the synthesis of N-butyl-3-(4-oxobenzo[d] researchgate.netnih.govrhhz.nettriazin-3(4H)-yl)propanamide and N-cyclohexyl-3-(4-oxobenzo[d] researchgate.netnih.govrhhz.nettriazin-3(4H)-yl)propanamide. nih.gov

Heterocyclic linkers, particularly piperazine (B1678402), are often incorporated into drug candidates to modulate their physicochemical properties, such as solubility and basicity, and to provide a flexible spacer to orient other functional groups. A series of novel 1,2,3-benzotriazin-4-one derivatives containing a piperazine linker have been synthesized and evaluated for various biological activities. nih.govrhhz.net

The synthesis typically involves the reaction of 3-(2-bromoethyl)benzo[d] researchgate.netnih.govrhhz.nettriazin-4(3H)-one with a suitable piperazine derivative, such as 1-methylpiperazine, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran. rhhz.net The resulting intermediate, 3-(2-(piperazin-1-yl)ethyl)benzo[d] researchgate.netnih.govrhhz.nettriazin-4(3H)-one, possesses a reactive secondary amine on the piperazine ring. rhhz.net This amine can be further acylated by reacting it with various acyl chlorides or aryl sulfonyl chlorides in the presence of triethylamine (B128534) to yield a diverse library of final compounds. rhhz.net This modular approach allows for the systematic exploration of structure-activity relationships by varying the substituent on the piperazine ring. rhhz.net

Structure-Activity Relationship (SAR) Methodologies for Ethenyl Benzotriazinone Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For benzotriazinone derivatives, computational or in silico methodologies are powerful tools for elucidating these relationships and guiding the synthesis of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comntu.edu.iq This method helps in understanding the binding mode of a ligand in the active site of a protein and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.netnih.gov

For benzotriazinone derivatives, docking studies have been performed to investigate their binding modes to various protein targets. researchgate.netntu.edu.iq The general process involves obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). nih.govijpsjournal.com The ligand structures are generated and optimized for their geometry before being placed into the predicted binding site of the protein. mdpi.com The stability of the resulting protein-ligand complex is evaluated using a scoring function, which provides a numerical value (e.g., docking score in kcal/mol) to estimate the binding affinity. mdpi.comijpsjournal.com Studies on related benzotriazole (B28993) derivatives have shown that compounds with lower docking scores (indicating higher binding energy) are often more potent inhibitors. ijpsjournal.com These docking results can rationalize observed biological activities and guide the design of new analogs with improved interactions with the target protein. researchgate.netnih.gov

Table 2: Overview of Molecular Docking Process

| Step | Description | Tools/Resources |

|---|---|---|

| Protein Preparation | Obtain 3D crystal structure of the target protein. Remove water molecules and heteroatoms, add polar hydrogens. | Protein Data Bank (PDB), MGL tools nih.gov |

| Ligand Preparation | Generate 2D or 3D structure of the benzotriazinone derivative. Optimize geometry and minimize energy. | ChemDraw, Spartan, MMFF94 force field mdpi.com |

| Docking Simulation | Place the ligand into the defined binding site of the protein and search for favorable binding poses. | PyRx, CLC Drug Discovery Workbench, MOE nih.govmdpi.comijpsjournal.com |

| Scoring & Analysis | Evaluate the binding poses using a scoring function to estimate binding affinity. Analyze key interactions (e.g., H-bonds) between the ligand and protein residues. | Docking software scoring functions mdpi.comijpsjournal.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.gov These methods correlate the 3D properties of molecules (steric, electrostatic, hydrophobic fields) with their biological potency. nih.govrsc.org

In a typical 3D-QSAR study, a dataset of molecules with known activities is aligned based on a common scaffold. nih.gov For each molecule, steric and electrostatic fields (in CoMFA) or additional fields like hydrophobic and hydrogen bond donor/acceptor (in CoMSIA) are calculated at various points on a 3D grid surrounding the molecules. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates the variations in these fields with the variations in biological activity. nih.gov

The resulting QSAR model can be visualized as 3D contour maps, which highlight regions where specific properties are predicted to either increase or decrease activity. nih.govshd-pub.org.rs For example, a map might show that a bulky, electron-donating group is favored in one region, while a smaller, electron-withdrawing group is preferred in another. These models serve as a powerful guide for the rational design of new, more potent analogs by indicating which structural modifications are most likely to improve activity. researchgate.netrsc.org

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Derivatives and analogs of this compound serve as versatile and highly reactive intermediates in advanced organic synthesis. Their utility stems from the inherent reactivity of the 1,2,3-benzotriazin-4(3H)-one core, which can undergo denitrogenative reactions—releasing molecular nitrogen—to generate reactive species. This property allows for the construction of complex molecular architectures and novel heterocyclic systems that are otherwise challenging to synthesize. These compounds act as precursors and scaffolds, enabling efficient and atom-economical pathways to a variety of important chemical structures.

Precursors for Fused Heterocyclic Systems (e.g., 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones)

The 1,2,3-benzotriazin-4(3H)-one framework is a valuable precursor for the synthesis of fused heterocyclic systems, most notably benzodiazepines. A direct and effective method involves the thermal condensation of 1,2,3-benzotriazin-4(3H)-ones with α-amino acids to produce 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones. researchgate.net This reaction is believed to proceed through the formation of an iminoketene intermediate, which then undergoes cyclocondensation. researchgate.net

This synthetic strategy offers a straightforward route to the 1,4-benzodiazepine-2,5-dione core, a privileged scaffold in medicinal chemistry. The reaction accommodates various α-amino acids, allowing for diversification at the C-3 position of the resulting benzodiazepine (B76468) ring. rsc.org

Table 1: Synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones from 1,2,3-Benzotriazin-4(3H)-one

| Reactant 1 | Reactant 2 (α-Amino Acid) | Product | Yield (%) |

|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | Glycine | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | 70 |

| 1,2,3-Benzotriazin-4(3H)-one | Alanine | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 65 |

| 1,2,3-Benzotriazin-4(3H)-one | Phenylalanine | 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 62 |

| 6-Chloro-1,2,3-benzotriazin-4(3H)-one | Glycine | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 72 |

| 6-Chloro-1,2,3-benzotriazin-4(3H)-one | Alanine | 7-Chloro-3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 68 |

Data sourced from a study on the thermal condensation of 1,2,3-benzotriazin-4(3H)-ones with α-amino acids. researchgate.net

Scaffolds for Complex Molecule Construction (e.g., salicylanilide (B1680751) sulfonates, phthalimides)

Beyond their role in forming fused rings, 1,2,3-benzotriazin-4(3H)-one derivatives are exceptional scaffolds for constructing complex acyclic and cyclic molecules through denitrogenative cross-coupling and annulation reactions.

Salicylanilide Sulfonates: An efficient, metal-free approach utilizes 1,2,3-benzotriazin-4(3H)-ones for the synthesis of salicylanilide sulfonates. nih.govresearchgate.net This protocol involves a denitrogenative cross-coupling reaction with various organosulfonic acids. nih.govnih.gov The reaction is operationally simple and proceeds with a broad substrate scope and high functional group tolerance, affording the desired products in good to high yields. acs.orgacs.org The proposed mechanism suggests a reversible ring opening of the benzotriazinone in the presence of the sulfonic acid to generate a benzene diazonium intermediate. nih.govacs.org Subsequent nucleophilic attack by the sulfonate ion results in the formation of the ortho-sulfonylated benzamide (B126) (a salicylanilide sulfonate) with the extrusion of nitrogen gas. nih.govacs.org These resulting salicylanilide sulfonates can be further converted into synthetically useful salicylamides. nih.govnih.gov

Table 2: Synthesis of Salicylanilide Sulfonates

| 1,2,3-Benzotriazin-4(3H)-one Derivative | Organosulfonic Acid | Product | Yield (%) |

|---|---|---|---|

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | p-Toluenesulfonic acid | 2-(Phenylcarbamoyl)phenyl 4-methylbenzenesulfonate | 85-92 |

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Benzenesulfonic acid | 2-(Phenylcarbamoyl)phenyl benzenesulfonate | 92 |

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Methanesulfonic acid | 2-(Phenylcarbamoyl)phenyl methanesulfonate | 88 |

| 3-(4-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one | p-Toluenesulfonic acid | 2-((4-Chlorophenyl)carbamoyl)phenyl 4-methylbenzenesulfonate | 90 |

Data compiled from a denitrogenative cross-coupling methodology. nih.gov

Phthalimides:acs.orgacs.orgacs.orgTable 3: Synthesis of N-Substituted Phthalimides

| N-Substituted 1,2,3-Benzotriazin-4(3H)-one | Cyanide Source | Product | Yield (%) |

|---|---|---|---|

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | TMSCN | N-Phenylphthalimide | 95 |

| 3-(4-Methoxyphenyl)-1,2,3-benzotriazin-4(3H)-one | TMSCN | N-(4-Methoxyphenyl)phthalimide | 94 |

| 3-Benzyl-1,2,3-benzotriazin-4(3H)-one | TMSCN | N-Benzylphthalimide | 85 |

| 3-Butyl-1,2,3-benzotriazin-4(3H)-one | TMSCN | N-Butylphthalimide | 80 |

Data from a metal-free denitrogenative cyanation protocol. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel, Mild, and Sustainable Synthetic Routes for N-Ethenyl Benzotriazinones

The synthesis of N-ethenyl benzotriazinones is not yet widely established, and current methodologies often rely on modifications of the parent benzotriazinone scaffold. Traditional syntheses of the core scaffold frequently involve the diazotization of 2-aminobenzamides using reagents like sodium nitrite (B80452) under harsh acidic conditions, which can lead to the formation of toxic nitrogen oxide byproducts. nih.govnih.gov

Future research must pivot towards milder and more sustainable alternatives. A significant challenge in the N-functionalization of related heterocycles, such as benzotriazole (B28993), is the lack of regioselectivity, often yielding mixtures of N1 and N2 isomers. nih.gov The development of site-selective catalytic methods, which have shown promise for the N1-alkylation of benzotriazoles, could be a fruitful avenue for the specific N3-vinylation of the benzotriazinone ring. rsc.org

Promising future strategies could involve:

Modular Synthesis: Adapting modular approaches, such as those developed for N-vinyl benzotriazoles that utilize Julia-Kocienski or Horner-Wadsworth-Emmons olefination reactions, could offer high flexibility and circumvent regioselectivity issues. nih.govnih.gov

Catalytic Cross-Coupling: Exploring transition-metal-catalyzed N-vinylation reactions, which have been successfully applied to a wide range of azoles using vinyl halides or other vinylating agents, presents a direct and potentially mild route.

Sustainable Precursor Synthesis: The foundation of any sustainable synthesis is a green approach to the core scaffold. Recently, a novel photochemical method for synthesizing benzotriazin-4(3H)-ones from acyclic aryl triazine precursors using violet light has been reported. nih.gov This catalyst-free approach avoids harsh reagents and can be performed in continuous flow, offering a sustainable platform for producing the necessary precursors for subsequent N-vinylation. nih.govorganic-chemistry.org

Exploration of Unprecedented Reactivity Profiles of the Ethenyl Group within the Benzotriazinone Scaffold

The reactivity of the 1,2,3-benzotriazin-4(3H)-one ring system is well-documented, primarily characterized by its tendency to undergo metal-catalyzed or light-induced denitrogenative transformations. These reactions involve the extrusion of dinitrogen gas (N2) to form reactive intermediates that can participate in annulations and cross-coupling reactions, yielding a diverse array of other heterocyclic systems like isoquinolinones and isoindolinones. rsc.orgresearchgate.netresearchgate.net

However, the reactivity of the N-ethenyl substituent itself remains largely unexplored. The electronic interplay between the vinyl group and the electron-withdrawing benzotriazinone core could unlock unique chemical behaviors. Future research should investigate:

Cycloaddition Reactions: The electron-deficient nature of the N-vinyl group could make it a potent dienophile in Diels-Alder reactions or a partner in various [3+2] cycloadditions, providing rapid access to complex, fused heterocyclic architectures.

Michael Additions: The ethenyl group is a potential Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles to introduce further functionality.

Radical Polymerization: The vinyl moiety serves as a polymerizable handle. Its unique electronic environment could lead to polymers with novel properties, distinct from those derived from more common N-vinyl monomers.

A key research question is how the inherent reactivity of the benzotriazinone ring (i.e., denitrogenation) competes with or complements the reactions of the ethenyl group under various catalytic or photolytic conditions.

Advanced Characterization and Mechanistic Understanding of Ethenyl Benzotriazinone Transformations

A thorough understanding of the structure, electronics, and reaction mechanisms of 3-ethenyl-1,2,3-benzotriazin-4(3H)-one is critical for its rational application. Future work must employ a combination of advanced analytical and computational techniques.

Spectroscopic and Crystallographic Analysis: Detailed characterization using 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction will be essential to unambiguously confirm the structure and stereochemistry of new derivatives and products resulting from its transformations.

Computational Modeling: Density Functional Theory (DFT) calculations have proven invaluable for elucidating the mechanisms of benzotriazinone synthesis and denitrogenative transannulation reactions. nih.govacs.org Similar computational studies on this compound could predict its frontier molecular orbitals, map electron density, and model transition states for its potential reactions. This would provide crucial insights into the regioselectivity and stereoselectivity of its transformations and help rationalize its reactivity profile. Mechanistic studies, including kinetic analysis and the identification of intermediates, will be vital to control reaction outcomes and optimize conditions.

Rational Design and Synthesis of Ethenyl Benzotriazinone-Based Advanced Materials

The presence of a polymerizable ethenyl group positions this compound as a promising functional monomer for the creation of advanced materials. By analogy with well-established N-vinyl monomers like N-vinylpyrrolidone (NVP), this compound could serve as a building block for novel polymers with unique properties imparted by the benzotriazinone moiety. mdpi.com

The benzotriazinone ring is known to be a component of dyes and materials for imaging applications, suggesting that polymers derived from it could possess interesting optical, thermal, or electronic properties. researchgate.netnih.gov Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could be employed to synthesize well-defined homopolymers and copolymers with controlled molecular weights and complex architectures (e.g., block, graft, or star polymers). mdpi.comresearchgate.net

| Feature | Hypothetical Poly(this compound) | Poly(N-vinylpyrrolidone) (PNVP) |

|---|---|---|

| Monomer | This compound | N-vinylpyrrolidone (NVP) |

| Pendant Group | Benzotriazinone ring | Pyrrolidone ring |

| Potential Properties | High thermal stability, UV-absorbing, potential bioactivity, unique refractive index, functionality for cross-linking via denitrogenation. | High water solubility, biocompatibility, low toxicity, film-forming ability, complexing ability. |

| Potential Applications | Specialty polymers for optics, high-performance coatings, functional resins, drug-delivery matrices, materials for electronic devices. | Biomedical applications (plasma expander), pharmaceutical excipients, personal care products, industrial membranes. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

For any novel compound to achieve practical utility, a scalable and safe synthesis is paramount. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates, and the potential for straightforward automation and scalability. vapourtec.com

A recently developed synthesis for the benzotriazinone core utilizes a photochemical cyclization in a continuous flow reactor, achieving excellent yields in minutes without the need for catalysts or additives. nih.govorganic-chemistry.org This process has demonstrated high productivity and robustness on a gram scale. nih.gov

Future research should focus on integrating the synthesis of this compound into a continuous manufacturing process. This could involve a "telescoped" reaction sequence where the output from the photochemical flow reactor used to form the benzotriazinone scaffold is directly fed into a second module for a subsequent N-vinylation reaction. Such an integrated, automated system would enable the safe, efficient, and scalable production required for exploring the material applications of this promising compound.

Q & A

Q. What are the most reliable synthetic methods for preparing 3-ethenyl-1,2,3-benzotriazin-4(3H)-one and its derivatives?

Methodological Answer: The synthesis of benzotriazinone derivatives typically involves cyclization via diazotization of anthranilamides (Method A), which offers yields of 60–85% and broad applicability . Alternative approaches, such as reactions with dialkylaminoalkyl chlorides (Method B) or amines (Method C), are less efficient, yielding <50% and <30%, respectively . For reproducibility, Method A is recommended due to its higher yield and scalability.

Q. How is 3-hydroxy-1,2,3-benzotriazin-4(3H)-one utilized in peptide synthesis?

Methodological Answer: 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) is a precursor to DEPBT, a racemization-resistant coupling reagent critical for forming amide bonds in peptide synthesis . DEPBT is synthesized by reacting HODhbt with diethyl chloridophosphate and achieves >90% coupling efficiency in cyclopentapeptide synthesis under mild conditions . Its stability at room temperature and low racemization risk make it superior to carbodiimide-based reagents .

Q. What factors influence the stability of this compound under reductive or hydrolytic conditions?

Methodological Answer: The triazene (-N=N=N-)-containing core is highly sensitive to reducing agents, leading to reductive cleavage into indazoles or other heterocycles . Hydrolysis studies suggest the compound behaves as a "masked" diazonium intermediate, decomposing under acidic or aqueous conditions . To stabilize the compound, avoid reducing environments (e.g., NaBH₄, H₂/Pd) and store it in anhydrous, inert atmospheres .

Advanced Research Questions

Q. How can the racemization resistance of DEPBT in peptide coupling be mechanistically explained?

Methodological Answer: DEPBT’s low racemization is attributed to its unique phosphate-activated mechanism, which minimizes base-catalyzed enolization of amino acids . Comparative studies using CD₃OD-labeled amino acids and circular dichroism (CD) spectroscopy confirm <1% racemization, outperforming HOBt and HATU . Advanced mechanistic studies should employ kinetic isotope effects (KIEs) or density functional theory (DFT) to map the reaction pathway .

Q. How should researchers address contradictions in reported reactivity data for benzotriazinone derivatives?

Methodological Answer: Discrepancies in reactivity (e.g., conflicting reduction/hydrolysis outcomes) often arise from subtle differences in substituents or reaction conditions . Systematic studies should:

Q. What experimental strategies optimize the cyclization of linear peptides using benzotriazinone-based reagents?

Methodological Answer: For cyclopentapeptides, DEPBT in DMF at 0–5°C achieves >80% yields by minimizing intermolecular side reactions . Key parameters:

Q. How can researchers evaluate the thermodynamic stability of this compound under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. For example, thermolysis at >150°C generates benzodiazepin-diones via [4+3] cycloaddition . Kinetic studies using Arrhenius plots can quantify activation energies, while GC-MS identifies volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.